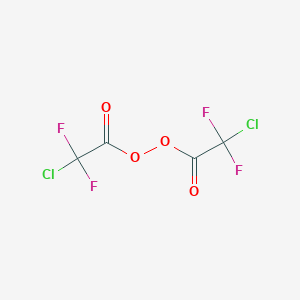
Peroxide, bis(chlorodifluoroacetyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, bis(chlorodifluoroacetyl) is a chemical compound known for its reactivity and utility in various chemical reactions. It is particularly noted for its role in chlorodifluoromethylation reactions, where it serves as a source of the chlorodifluoromethyl group. This compound is generated in situ from chlorodifluoroacetic anhydride and has found applications in both academic research and industrial processes .
Méthodes De Préparation
The synthesis of peroxide, bis(chlorodifluoroacetyl) typically involves the reaction of chlorodifluoroacetic anhydride with hydrogen peroxide. The reaction is carried out in a solvent such as Freon 113, and the product is isolated after layer separation and concentration determination by iodometry . This method provides a practical and efficient route to the compound, which can be used directly in subsequent reactions.
Analyse Des Réactions Chimiques
Peroxide, bis(chlorodifluoroacetyl) is primarily used in chlorodifluoromethylation reactions. These reactions can be categorized into several types:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Substitution: It is commonly used in substitution reactions where the chlorodifluoromethyl group is introduced into various substrates.
Addition: The compound can also participate in addition reactions, particularly with alkenes and aromatic compounds.
Common reagents used in these reactions include copper(II) catalysts and pyridine additives. The major products formed from these reactions are chlorodifluoromethylated alkenes and aromatic compounds .
Applications De Recherche Scientifique
Peroxide, bis(chlorodifluoroacetyl) has several applications in scientific research:
Chemistry: It is used in the synthesis of chlorodifluoromethylated compounds, which are valuable intermediates in organic synthesis.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which peroxide, bis(chlorodifluoroacetyl) exerts its effects involves the generation of chlorodifluoromethyl radicals. These radicals are highly reactive and can readily participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparaison Avec Des Composés Similaires
Peroxide, bis(chlorodifluoroacetyl) can be compared with other similar compounds such as:
Peroxide, bis(trifluoroacetyl): Another diacyl peroxide used in fluorination reactions.
Peroxide, bis(difluoroacetyl): Similar in structure but with different reactivity and applications.
Peroxide, bis(fluoroacetyl): Used in different types of fluorination reactions.
The uniqueness of peroxide, bis(chlorodifluoroacetyl) lies in its ability to efficiently introduce the chlorodifluoromethyl group into various substrates, making it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
360-42-9 |
|---|---|
Formule moléculaire |
C4Cl2F4O4 |
Poids moléculaire |
258.94 g/mol |
Nom IUPAC |
(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroethaneperoxoate |
InChI |
InChI=1S/C4Cl2F4O4/c5-3(7,8)1(11)13-14-2(12)4(6,9)10 |
Clé InChI |
MYFJYYBCUDJENR-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)Cl)OOC(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















